2-Bromo-1-(3-bromophenyl)propan-1-one

Analytical Chemistry Chromatography Lipophilicity

2-Bromo-1-(3-bromophenyl)propan-1-one (CAS 76650-08-3), also known as 2,3′-dibromopropiophenone, is a dibrominated aromatic ketone with the molecular formula C₉H₈Br₂O and a molecular weight of 291.97 g/mol. This compound is distinguished by the presence of two bromine atoms: one at the α‑carbon of the propanone chain and another at the meta‑position of the phenyl ring, creating a unique electrophilic profile.

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
CAS No. 76650-08-3
Cat. No. B1353911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromophenyl)propan-1-one
CAS76650-08-3
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Br)Br
InChIInChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
InChIKeyBLSYJFIEQBRDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3-bromophenyl)propan-1-one (CAS 76650-08-3): A Distinct Dibrominated Propiophenone Intermediate for Targeted Organic Synthesis


2-Bromo-1-(3-bromophenyl)propan-1-one (CAS 76650-08-3), also known as 2,3′-dibromopropiophenone, is a dibrominated aromatic ketone with the molecular formula C₉H₈Br₂O and a molecular weight of 291.97 g/mol . This compound is distinguished by the presence of two bromine atoms: one at the α‑carbon of the propanone chain and another at the meta‑position of the phenyl ring, creating a unique electrophilic profile . It is primarily employed as a key intermediate in the synthesis of pharmaceuticals, notably as Bupropion Impurity 15, a critical process-related impurity in the production of the antidepressant bupropion hydrochloride [1].

Why 2-Bromo-1-(3-bromophenyl)propan-1-one Cannot Be Replaced by Generic Analogs


Substituting 2-bromo-1-(3-bromophenyl)propan-1-one with a less complex analog such as 2‑bromo‑1‑phenylpropan‑1‑one or 1‑(3‑bromophenyl)propan‑1‑one is not feasible due to fundamental differences in physicochemical properties and reactivity. The target compound's second bromine atom on the aromatic ring imparts a significantly higher calculated LogP (3.4152) compared to the mono‑brominated analogs (e.g., 2.82 for 2‑bromo‑1‑phenylpropan‑1‑one and 3.04 for 1‑(3‑bromophenyl)propan‑1‑one), directly affecting chromatographic retention and extraction behavior in synthetic workflows [1]. Furthermore, the dual‑brominated structure offers two distinct electrophilic sites for orthogonal functionalization, a synthetic versatility not available in mono‑halogenated analogs . This compound's specific role as Bupropion Impurity 15—a regulated process impurity—mandates its exact structure for analytical method validation; any substitution would invalidate compliance with pharmacopoeial standards [2].

Quantitative Differentiation Evidence for 2-Bromo-1-(3-bromophenyl)propan-1-one Against Closest Analogs


Chromatographic Retention Differentiation via Calculated LogP Values

The calculated LogP value of 2‑bromo‑1‑(3‑bromophenyl)propan‑1‑one (3.4152) is substantially higher than that of its mono‑brominated analog 1‑(3‑bromophenyl)propan‑1‑one (3.04) and significantly higher than 2‑bromo‑1‑phenylpropan‑1‑one (2.82) [1]. This difference in lipophilicity directly translates to longer retention times in reversed‑phase HPLC, enabling baseline separation of the target compound from potential synthetic byproducts or impurities that would otherwise co‑elute if a less lipophilic analog were used .

Analytical Chemistry Chromatography Lipophilicity

Commercial Purity Benchmarking: 98% Purity Specification Enables High-Fidelity Synthetic Use

Commercial suppliers offer 2‑bromo‑1‑(3‑bromophenyl)propan‑1‑one with a minimum purity specification of ≥98% (ChemScene, catalog CS‑0455655) , exceeding the typical 95‑96% purity available for the simpler analog 2‑bromo‑1‑phenylpropan‑1‑one . This higher purity specification reduces the need for additional purification steps in downstream syntheses and provides greater confidence in the accuracy of analytical reference standards.

Chemical Procurement Purity Quality Control

Synthetic Efficiency: 84% Yield in Suzuki-Miyaura Cross-Coupling Demonstrates Superior Aryl Bromide Reactivity

The aryl bromide moiety of 2‑bromo‑1‑(3‑bromophenyl)propan‑1‑one participates efficiently in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling, achieving an 84% isolated yield of the corresponding biaryl product under standard conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80 °C) . In contrast, the mono‑brominated analog 1‑(3‑bromophenyl)propan‑1‑one typically yields approximately 70‑75% under comparable conditions due to the absence of the α‑bromo substituent which can sometimes sterically hinder coupling [1].

Organic Synthesis Cross-Coupling Palladium Catalysis

Regulated Impurity Profile: Quantifiable Role as Bupropion Impurity 15

2‑Bromo‑1‑(3‑bromophenyl)propan‑1‑one is explicitly designated as Bupropion Impurity 15, a process‑related impurity that must be quantified and controlled in the synthesis of bupropion hydrochloride active pharmaceutical ingredient (API) [1]. The acceptance criterion for this impurity in the final API is typically ≤0.10% (w/w) as per ICH Q3A guidelines, requiring a certified reference standard of known purity and structural identity [2]. This compound is not interchangeable with Bupropion Impurity 29 (2‑bromo‑1‑phenylpropan‑1‑one), which has a different molecular weight and retention time, and therefore cannot be used for the same analytical purpose.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Dual Electrophilic Reactivity: Distinct SN2 Rates for Orthogonal Functionalization

The presence of both an α‑bromo ketone and an aryl bromide in 2‑bromo‑1‑(3‑bromophenyl)propan‑1‑one enables sequential functionalization with different nucleophiles . The α‑bromo group undergoes rapid nucleophilic substitution (SN2) with amines, while the aryl bromide remains intact under these conditions and can be subsequently activated via palladium catalysis. Quantitative rate data for α‑bromo substitution in phenacyl bromides show relative rates of approximately 1.0 for the unsubstituted compound vs. 0.6‑0.8 for ortho‑substituted analogs, indicating that the meta‑bromo substituent does not sterically hinder α‑carbon reactivity [1]. In contrast, mono‑brominated 1‑(3‑bromophenyl)propan‑1‑one lacks the α‑bromo group entirely and thus cannot participate in this orthogonal functionalization strategy.

Mechanistic Chemistry Nucleophilic Substitution Reactivity

Optimal Procurement Scenarios for 2-Bromo-1-(3-bromophenyl)propan-1-one Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Bupropion API Manufacturing

This compound is the sole acceptable standard for the quantification of Bupropion Impurity 15 in drug substance and drug product batches . Its ≥98% purity and well‑characterized LogP (3.4152) ensure accurate calibration of HPLC methods and compliance with ICH Q3A reporting thresholds [1].

Divergent Synthesis of 3‑Substituted Bupropion Analogs via Sequential Functionalization

The orthogonal reactivity of the α‑bromo and aryl‑bromo groups enables a one‑pot, two‑step sequence: (1) nucleophilic substitution at the α‑carbon to introduce amine diversity, followed by (2) Suzuki‑Miyaura cross‑coupling at the aryl position with 84% efficiency to generate biaryl derivatives . This approach significantly reduces the number of synthetic steps compared to routes using mono‑functionalized starting materials [1].

Analytical Method Development and Validation in Reversed‑Phase HPLC

Due to its relatively high LogP (3.4152), 2‑bromo‑1‑(3‑bromophenyl)propan‑1‑one serves as an excellent test probe for optimizing gradient elution conditions in the separation of lipophilic impurities from more polar drug substances . Its distinct retention time allows for unambiguous peak assignment and system suitability testing.

Precursor to 3‑Deschloro‑3‑bromo Bupropion Hydrochloride

This compound is the direct synthetic precursor to 3‑deschloro‑3‑bromo bupropion hydrochloride, a derivative of the antidepressant bupropion . Procuring this specific dibrominated intermediate ensures the correct substitution pattern is carried forward, avoiding the formation of regioisomeric byproducts that would arise from using the para‑bromo isomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(3-bromophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.